Reteplase

Catalog No.
S1831077
CAS No.
133652-38-7
M.F
C6H4N6
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Reteplase

CAS Number

133652-38-7

Product Name

Reteplase

Molecular Formula

C6H4N6

Molecular Weight

0

Reteplase for Acute Ischemic Stroke

Acute ischemic stroke occurs when a blood clot blocks blood flow to part of the brain. Reteplase's ability to dissolve clots has been investigated as a potential treatment for this condition.

  • Efficacy Studies: Several clinical trials have compared Reteplase to other thrombolytic agents like alteplase (Activase) for treating ischemic stroke. These studies aim to determine if Reteplase is as effective as alteplase in improving patient outcomes and reducing neurological deficits [].
  • Safety Studies: Another area of research focuses on the safety profile of Reteplase in stroke patients. Studies assess the risk of bleeding events, a major concern with thrombolytic therapy, associated with Reteplase compared to other treatment options [].

Reteplase for Acute Myocardial Infarction

Acute myocardial infarction, commonly known as a heart attack, happens when a blood clot blocks a coronary artery, depriving the heart muscle of oxygen. Research on Reteplase for heart attack has explored its effectiveness in restoring blood flow and improving patient outcomes.

  • Efficacy Studies: Clinical trials have investigated the efficacy of Reteplase compared to other thrombolytic drugs like streptokinase in opening blocked coronary arteries and improving survival rates after a heart attack [].
  • Pharmacokinetic Studies: Research has also focused on the pharmacokinetic properties of Reteplase, such as its absorption, distribution, and elimination in the body. This information helps scientists understand how best to administer the drug for optimal therapeutic effect [].

Reteplase is a recombinant form of human tissue plasminogen activator, specifically designed for thrombolytic therapy in acute myocardial infarction and other thromboembolic conditions. It is classified as a non-glycosylated deletion mutant of tissue plasminogen activator, retaining essential functional domains while lacking others that are present in the native protein. Reteplase consists of 355 amino acids, derived from the native 527 amino acids of human tissue plasminogen activator, and includes the kringle 2 and serine protease domains, which are crucial for its biological activity .

The primary mechanism of action of reteplase involves the conversion of plasminogen into plasmin, which subsequently degrades fibrin, the main component of blood clots. Reteplase binds to fibrin-rich clots through its kringle 2 domain and catalyzes the cleavage of the Arg/Val bond in plasminogen. This enzymatic reaction leads to the formation of plasmin, facilitating clot lysis and restoring blood flow in occluded arteries . The reaction can be summarized as follows:

PlasminogenReteplasePlasminFibrinolysisFibrin degradation products\text{Plasminogen}\xrightarrow{\text{Reteplase}}\text{Plasmin}\xrightarrow{\text{Fibrinolysis}}\text{Fibrin degradation products}

Reteplase exhibits significant thrombolytic activity, particularly in the presence of fibrin. Its efficacy has been demonstrated in clinical trials where it effectively restores coronary artery patency in patients suffering from acute myocardial infarction. Reteplase's unique structure allows for a more rapid onset of action compared to other thrombolytic agents, enabling it to be administered as a double-bolus injection rather than through prolonged infusions .

Reteplase is produced using recombinant DNA technology in Escherichia coli. Initially, it is expressed as inactive inclusion bodies within bacterial cells. The inactive form is then subjected to an in vitro folding process to achieve its active conformation. This process is followed by purification through chromatographic methods to isolate the active reteplase . The production process emphasizes optimizing conditions such as temperature and medium composition to maximize yield and biological activity .

Reteplase is primarily used in emergency medicine for:

  • Acute Myocardial Infarction: To dissolve clots obstructing coronary arteries.
  • Ischemic Stroke: To restore blood flow in cases of stroke caused by blood clots.
  • Pulmonary Embolism: To treat clots in the pulmonary arteries .

Its rapid administration protocol makes it particularly valuable in acute settings where time is critical.

Reteplase's interactions with other medications and biological systems have been extensively studied. It primarily interacts with:

  • Plasminogen: As its primary substrate.
  • Fibrin: Enhancing its thrombolytic activity when bound to fibrin-rich clots.
  • Plasminogen Activator Inhibitor 1: Which can modulate its activity post-administration .

Adverse effects often include bleeding complications, which are common with all thrombolytic therapies. Monitoring for hypersensitivity reactions has also been advised during treatment .

Several compounds share similarities with reteplase, particularly within the class of thrombolytic agents. Here are some notable comparisons:

Compound NameStructure TypeKey FeaturesUnique Aspects
AlteplaseRecombinant tissue plasminogen activatorFull-length tPA; glycosylatedHigher binding affinity for fibrin than reteplase
StreptokinaseBacterial proteinNon-specific; activates plasminogen directlyRisk of allergic reactions due to bacterial origin
TenecteplaseModified tissue plasminogen activatorLonger half-life; single bolus administrationEnhanced specificity and longer duration of action

Reteplase stands out due to its rapid action and suitability for double-bolus administration, making it advantageous in acute clinical scenarios where speed is essential .

Dates

Modify: 2023-07-20

Explore Compound Types